![molecular formula C17H14N2O3 B12541174 N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide CAS No. 690639-14-6](/img/structure/B12541174.png)
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its potential biological activities, including antitumor, antiviral, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide typically involves the construction of the indole core followed by functionalization. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring, followed by benzylation and carboxamide formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antitumor, antiviral, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Methylenedioxyindole
- N-methyl-5,6-dihydroxyindole
- 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Uniqueness
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide is unique due to its specific benzyl and carboxamide functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
690639-14-6 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c20-17(18-9-11-4-2-1-3-5-11)14-6-12-7-15-16(22-10-21-15)8-13(12)19-14/h1-8,19H,9-10H2,(H,18,20) |
InChI Key |
MILPPEFILWAYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(N3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
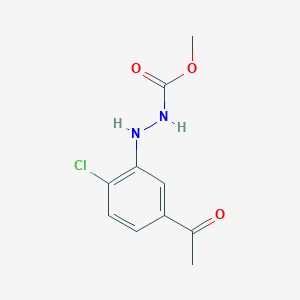
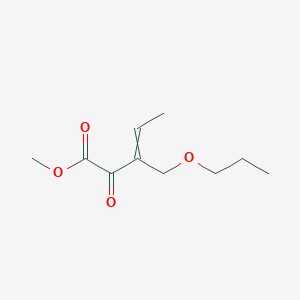

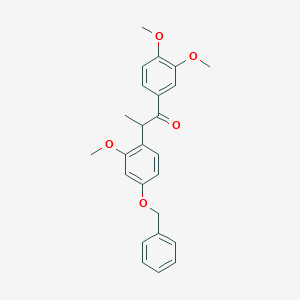
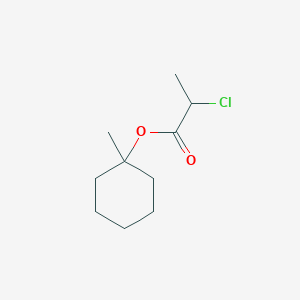
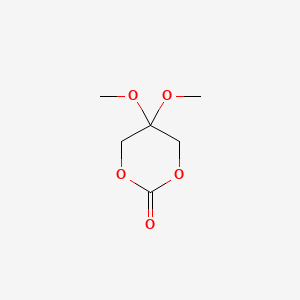
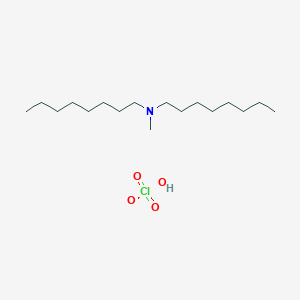
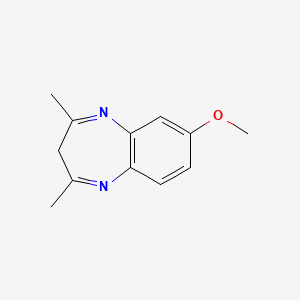
![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
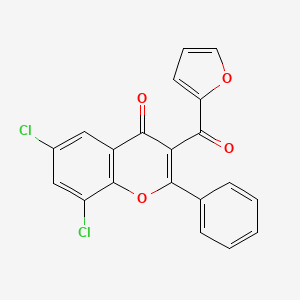
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea](/img/structure/B12541196.png)
